5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine 5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832388
InChI: InChI=1S/C11H12BrN3O2/c1-2-7-3-4-9(8(12)5-7)16-6-10-14-15-11(13)17-10/h3-5H,2,6H2,1H3,(H2,13,15)
SMILES:
Molecular Formula: C11H12BrN3O2
Molecular Weight: 298.14 g/mol

5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC15832388

Molecular Formula: C11H12BrN3O2

Molecular Weight: 298.14 g/mol

* For research use only. Not for human or veterinary use.

5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine -

Specification

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14 g/mol
IUPAC Name 5-[(2-bromo-4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C11H12BrN3O2/c1-2-7-3-4-9(8(12)5-7)16-6-10-14-15-11(13)17-10/h3-5H,2,6H2,1H3,(H2,13,15)
Standard InChI Key AABZGGJHYGGXNM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1,3,4-oxadiazole ring substituted at the 2-position with an amine group and at the 5-position with a (2-bromo-4-ethylphenoxy)methyl moiety. The molecular formula is C₁₁H₁₂BrN₃O₂, with a molar mass of 298.14 g/mol. Key structural features include:

  • 1,3,4-Oxadiazole core: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability .

  • Phenoxy-methyl substituent: A brominated and ethyl-substituted benzene ring linked via an ether bond to the oxadiazole, contributing to hydrophobic interactions and steric bulk.

The IUPAC name, 5-[(2-bromo-4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, reflects this connectivity, while the SMILES string CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br provides a machine-readable representation.

Spectroscopic Identification

Structural validation typically employs:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for ethyl protons (δ ~1.2–1.4 ppm), aromatic protons (δ ~6.8–7.5 ppm), and oxadiazole-linked methylene (δ ~5.1 ppm).

    • ¹³C NMR: Peaks corresponding to the oxadiazole carbons (δ ~165–170 ppm) and brominated aromatic carbons (δ ~110–130 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 298.14 (M⁺) with fragmentation patterns indicative of bromine loss.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to construct the oxadiazole ring and introduce substituents :

Step 1: Hydrazide Formation
2-Bromo-4-ethylphenol is converted to its methyl ester via Fischer esterification, followed by hydrazinolysis to yield the corresponding hydrazide.

Step 2: Cyclocondensation
The hydrazide reacts with cyanogen bromide (BrCN) in anhydrous ethanol under reflux, forming the 1,3,4-oxadiazole ring through dehydration .

Step 3: Functionalization
The phenoxy-methyl group is introduced via nucleophilic substitution between the oxadiazole intermediate and 2-bromo-4-ethylphenol in the presence of K₂CO₃.

Table 1: Synthetic Conditions and Yields

StepReagentsTemperatureTimeYield
1H₂NNH₂, MeOH80°C6h85%
2BrCN, EtOHReflux12h72%
3K₂CO₃, DMF100°C8h68%

Purification and Quality Control

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water).

Chemical Reactivity and Derivatives

Electrophilic and Nucleophilic Sites

The compound exhibits reactivity at multiple positions:

  • Oxadiazole Ring: Susceptible to electrophilic aromatic substitution at the 5-position due to electron withdrawal by adjacent nitrogen atoms .

  • Amine Group: Participates in acylation and alkylation reactions, enabling the synthesis of prodrugs or conjugates.

  • Bromine Atom: Facilitates Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation .

Table 2: Representative Reactions

Reaction TypeReagentsProductApplication
AcylationAcetyl chlorideN-Acetyl derivativeEnhanced lipophilicity
Cross-CouplingPd(PPh₃)₄, aryl boronic acidBiaryl derivativesDrug candidate libraries

Applications and Future Directions

Drug Development

The compound serves as a scaffold for:

  • Dual AChE/BChE Inhibitors: Potential Alzheimer’s disease therapeutics with IC₅₀ values <10 μM .

  • Antimicrobial Agents: Structural optimization for gut-restricted activity to minimize systemic exposure .

Material Science

Functionalized derivatives are explored as:

  • Liquid Crystals: Due to rigid oxadiazole cores and flexible side chains.

  • Fluorescent Probes: Tunable emission via substituent modification.

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